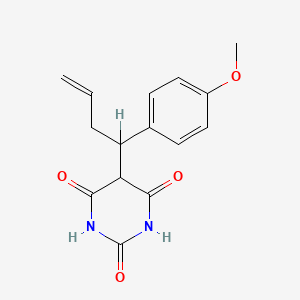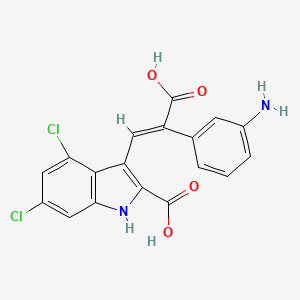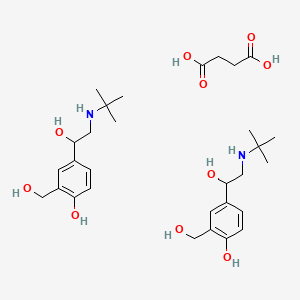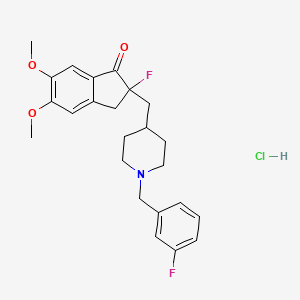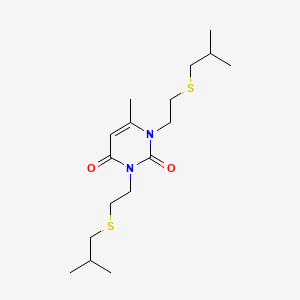
1,3-Bis(isobutylthioethyl)-6-methyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(isobutylthioethyl)-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The modification of uracil with isobutylthioethyl groups and a methyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isobutylthioethyl)-6-methyluracil typically involves the alkylation of 6-methyluracil with isobutylthioethyl halides. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Bis(isobutylthioethyl)-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the isobutylthioethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiols.
Substitution: The isobutylthioethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles like amines or alcohols; reaction temperature around 50-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
1,3-Bis(isobutylthioethyl)-6-methyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1,3-Bis(isobutylthioethyl)-6-methyluracil involves its interaction with molecular targets such as enzymes and receptors. The isobutylthioethyl groups enhance the compound’s ability to bind to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1,3-Bis(phenylthioethyl)-6-methyluracil: Similar structure but with phenyl groups instead of isobutyl groups.
1,3-Bis(methylthioethyl)-6-methyluracil: Similar structure but with methyl groups instead of isobutyl groups.
1,3-Bis(ethylthioethyl)-6-methyluracil: Similar structure but with ethyl groups instead of isobutyl groups.
Uniqueness
1,3-Bis(isobutylthioethyl)-6-methyluracil is unique due to the presence of isobutylthioethyl groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
153581-48-7 |
|---|---|
分子式 |
C17H30N2O2S2 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H30N2O2S2/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4/h10,13-14H,6-9,11-12H2,1-5H3 |
InChI 键 |
FFSIDOQAXLVUTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


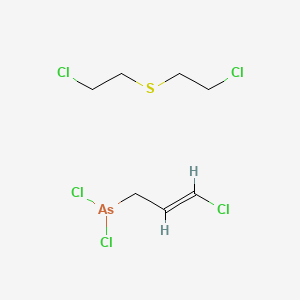
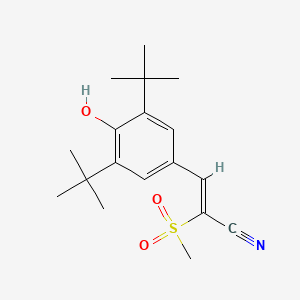
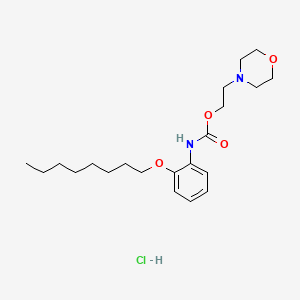
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
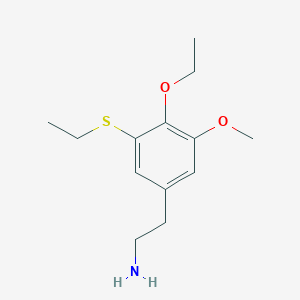
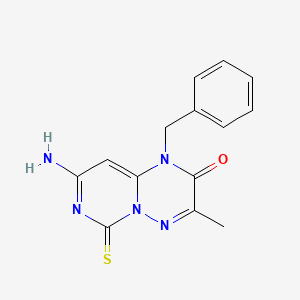
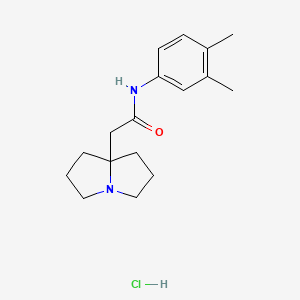
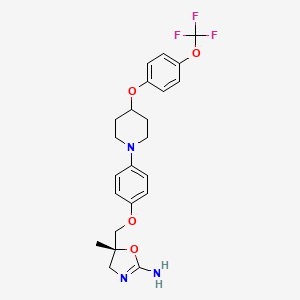
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
